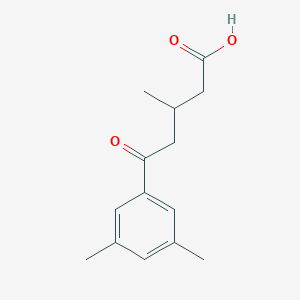

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Vue d'ensemble

Description

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid: is an organic compound characterized by the presence of a dimethylphenyl group attached to a valeric acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and methyl acetoacetate.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.

Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and hydrolysis reactions efficiently.

Optimized Conditions: Employing optimized reaction conditions such as temperature control and continuous stirring to maximize yield and purity.

Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid has been investigated for its potential as an inhibitor in various biological pathways. Notably, it has shown promise in inhibiting polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various human cancers, making it a viable target for anticancer drug development .

Case Study: Plk1 Inhibition

In a study exploring the structure-activity relationships of small molecules, derivatives of this compound were synthesized and tested for their ability to inhibit Plk1. The results indicated that modifications to the compound could enhance its inhibitory activity significantly, providing insights into the design of more potent anticancer agents .

Synthesis and Catalysis

The compound has also been utilized in synthetic organic chemistry as an intermediate for the preparation of other biologically active compounds. Its reactivity allows it to participate in various organic transformations, including cyclization and functionalization reactions.

Table 2: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Cyclization | Formation of cyclic compounds from linear precursors using this compound as a starting material. |

| Functionalization | Modification of the compound to introduce new functional groups that enhance biological activity or solubility. |

Environmental Chemistry

Research indicates that compounds similar to this compound may play roles in environmental processes such as biodegradation and pollutant degradation. Understanding these processes can lead to the development of new methods for bioremediation.

Mécanisme D'action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to inflammation, pain, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylphenylacetic acid: Similar structure but lacks the valeric acid backbone.

3,5-Dimethylbenzoic acid: Contains the dimethylphenyl group but with a benzoic acid structure.

3,5-Dimethylphenylpropionic acid: Similar aromatic ring but with a propionic acid backbone.

Uniqueness

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific combination of a dimethylphenyl group and a valeric acid backbone, which imparts distinct chemical and biological properties.

Activité Biologique

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 246.29 g/mol

- Structural Features : The compound features a dimethylphenyl group and a ketone functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and modulation of signaling pathways, which may explain its therapeutic potential in various conditions.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing physiological responses.

- Signaling Pathway Modulation : The compound may alter downstream signaling cascades that affect cell function.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, indicating potential applications in infection control.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound demonstrated a significant reduction in pro-inflammatory cytokines in cultured macrophages. This suggests that the compound could be further explored for therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited notable inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Propriétés

IUPAC Name |

5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-4-10(2)6-12(5-9)13(15)7-11(3)8-14(16)17/h4-6,11H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFOVWJWRSOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374415 | |

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-37-5 | |

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.